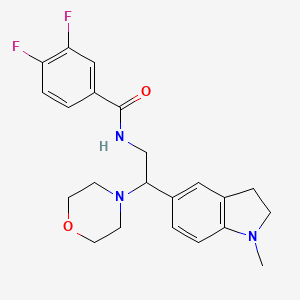

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide

Description

3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative characterized by a 3,4-difluorinated aromatic ring linked to a morpholinoethylamine side chain and a 1-methylindolin-5-yl group.

Properties

IUPAC Name |

3,4-difluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2N3O2/c1-26-7-6-16-12-15(3-5-20(16)26)21(27-8-10-29-11-9-27)14-25-22(28)17-2-4-18(23)19(24)13-17/h2-5,12-13,21H,6-11,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHIFFWJQFBBDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=C(C=C3)F)F)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide typically involves multiple steps:

-

Formation of the Indoline Intermediate: : The synthesis begins with the preparation of the indoline intermediate. This can be achieved through the cyclization of an appropriate precursor, such as 2-nitrobenzylamine, under reducing conditions.

-

Introduction of the Morpholine Ring: : The next step involves the introduction of the morpholine ring. This can be done by reacting the indoline intermediate with a suitable morpholine derivative under nucleophilic substitution conditions.

-

Formation of the Benzamide Core: : The final step involves the coupling of the difluorobenzoyl chloride with the indoline-morpholine intermediate. This reaction is typically carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized at the indoline moiety to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can target the carbonyl group in the benzamide core, potentially leading to the formation of amines.

Substitution: The difluoro groups on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the difluoro groups.

Major Products

Oxidation: N-oxide derivatives of the indoline moiety.

Reduction: Amines derived from the reduction of the benzamide carbonyl group.

Substitution: Substituted benzamides where the difluoro groups are replaced by nucleophiles.

Scientific Research Applications

3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in the development of novel therapeutics targeting specific biological pathways.

Biology: It can be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Material Science: The compound’s properties may be exploited in the design of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the indoline and morpholine rings suggests potential interactions with hydrophobic pockets and hydrogen bonding sites within biological targets. The difluoro groups may enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related benzamide derivatives are critical for comparative analysis:

Key Observations:

- Fluorine vs.

- Morpholinoethylamine Side Chain: Common to both the target compound and 2,4-dichloro-N-(2-morpholinoethyl)benzamide, this group likely improves solubility and bioavailability due to the morpholine ring’s polarity .

- Indoline vs. Triazine/Thiazole Cores : The 1-methylindolin-5-yl group in the target compound introduces a rigid, planar heterocyclic system, contrasting with the triazine () or thiazole () cores in other analogs. This structural divergence may influence target selectivity (e.g., kinase vs. protease inhibition) .

Physicochemical Properties

- Fluorine Effects : The 3,4-difluoro substitution reduces electron density on the benzamide ring, possibly altering π-π stacking interactions in biological systems .

Biological Activity

3,4-Difluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It possesses two fluorine atoms, an indoline moiety, and a morpholinoethyl group, which may contribute to its unique biological activities.

Research indicates that this compound acts primarily as a selective inhibitor of certain enzymes involved in metabolic pathways. Its interaction with target proteins can lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Enzyme Inhibition

Preliminary studies suggest that this compound inhibits enzymes such as tyrosinase , which plays a crucial role in melanin production. Inhibition of this enzyme can have implications for treating hyperpigmentation disorders .

Anticancer Properties

Recent investigations have focused on the anticancer potential of this compound. In vitro studies demonstrate that it exhibits cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxicity data:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (breast cancer) | 15 | Induction of apoptosis via mitochondrial pathway |

| B16F10 (melanoma) | 10 | Inhibition of tyrosinase activity |

| A549 (lung cancer) | 20 | Cell cycle arrest at G1 phase |

These findings indicate that the compound may be effective in targeting multiple cancer types through different mechanisms.

Antimicrobial Activity

Additionally, the compound has shown promise as an antimicrobial agent . Studies have reported significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.

Case Studies

- Melanin Production Inhibition : A study involving B16F10 cells demonstrated that treatment with the compound led to a significant reduction in melanin synthesis, attributed to its inhibitory effects on tyrosinase . This positions it as a candidate for cosmetic applications aimed at reducing skin pigmentation.

- Cytotoxicity in Cancer Cells : A comprehensive analysis of various cancer cell lines revealed that the compound induced cytotoxicity through apoptosis. The study highlighted the importance of further investigations into its mechanism at the molecular level .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.